molecular formula C10H16ClN3O3S B12728530 Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-78-0

Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12728530
CAS No.: 122777-78-0
M. Wt: 293.77 g/mol
InChI Key: IDEDVLOPMVRXOM-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylaminoethyl group, a nitrothienyl group, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the acetamide with a dimethylaminoethyl halide under basic conditions.

    Attachment of the Nitrothienyl Group: The final step involves the nitration of a thienyl ring followed by its attachment to the acetamide backbone through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Various oxidized derivatives of the nitrothienyl group.

    Reduction Products: Amino derivatives of the thienyl ring.

    Substitution Products: Compounds with substituted thienyl rings.

Scientific Research Applications

Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-4-thienyl)-, monohydrochloride
  • Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-5-thienyl)-, monohydrochloride

Uniqueness

  • Structural Differences : The position of the nitro group on the thienyl ring can significantly affect the compound’s chemical properties and biological activities.
  • Chemical Properties : Differences in reactivity, solubility, and stability.
  • Biological Activities : Variations in antimicrobial, anticancer, and other biological activities.

Properties

CAS No.

122777-78-0

Molecular Formula

C10H16ClN3O3S

Molecular Weight

293.77 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride

InChI

InChI=1S/C10H15N3O3S.ClH/c1-8(14)12(6-5-11(2)3)9-4-7-17-10(9)13(15)16;/h4,7H,5-6H2,1-3H3;1H

InChI Key

IDEDVLOPMVRXOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN(C)C)C1=C(SC=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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